2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide
Overview
Description
2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thienylcarbonyl group, a hydrazino group, and a phenylpropanamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide typically involves multiple steps, including the formation of the thienylcarbonyl and hydrazino groups, followed by their incorporation into the phenylpropanamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production methods are designed to optimize these factors while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and thienylcarbonyl groups play a crucial role in its reactivity and biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-{[2-(2-furylcarbonyl)hydrazino]carbonyl}phenyl)propanamide
- 2-methyl-N-(4-{[2-(2-pyridylcarbonyl)hydrazino]carbonyl}phenyl)propanamide
- 2-methyl-N-(4-{[2-(2-benzoylcarbonyl)hydrazino]carbonyl}phenyl)propanamide
Uniqueness
2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-12-7-5-11(6-8-12)15(21)18-19-16(22)13-4-3-9-23-13/h3-10H,1-2H3,(H,17,20)(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHZKRBQLXMJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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